

cis-2-Heptene structural formula and IUPAC name

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Compound of Interest

Compound Name: *cis-2-Heptene*

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An In-depth Technical Guide to (Z)-2-Heptene

Introduction

(Z)-2-Heptene, also known by its common name **cis-2-Heptene**, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure is characterized by a seven-carbon chain with a double bond between the second and third carbon atoms.[1] The "(Z)" designation in its IUPAC name, (Z)-hept-2-ene, indicates that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a "cis" configuration.[2][3] This stereochemistry influences its physical properties and reactivity.[1] (Z)-2-Heptene is a colorless liquid at room temperature with a characteristic odor.[4] It serves as an intermediate in various organic syntheses.[1]

IUPAC Name and Structural Formula

- IUPAC Name: (Z)-hept-2-ene[3]
- Synonyms: **cis-2-Heptene**, (2Z)-2-Heptene, (Z)-2-C₇H₁₄[4]
- Molecular Formula: C₇H₁₄[4]
- Structural Representation:

Physicochemical and Spectroscopic Data

(Z)-2-Heptene is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, alcohol, benzene, chloroform, and ether.[4]

Physical Properties

Property	Value
Molecular Weight	98.19 g/mol
Melting Point	-123 °C
Boiling Point	98-99 °C
Density	0.708 g/mL at 25 °C
Refractive Index (n _{20/D})	1.407
Vapor Pressure	87 mmHg at 37.7 °C
Flash Point	-6 °C (closed cup)

Spectroscopic Data

Technique	Data Highlights
¹ H NMR	Spectra available, expected signals include those for the methyl and methylene groups, as well as the vinylic protons. The coupling constants between the vinylic protons are characteristic of a cis-alkene.
¹³ C NMR	Spectra available, expected signals for the seven distinct carbon atoms.
Infrared (IR) Spectroscopy	Spectra available, key absorptions would include C-H stretching and bending vibrations, and a characteristic C=C stretching band for a cis-alkene.
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.[5]

Experimental Protocols

Synthesis of (Z)-2-Heptene via Alkyne Hydrogenation

A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This catalyst allows for the addition of one equivalent of hydrogen across the triple bond, yielding the cis-alkene, without further reduction to the alkane.

Reaction: 2-Heptyne + H₂ --(Lindlar's Catalyst)--> (Z)-2-Heptene

Materials:

- 2-Heptyne
- Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
- Hydrogen gas (H₂)
- Anhydrous solvent (e.g., hexane, ethanol)

Procedure:

- A reaction flask is charged with 2-heptyne and a suitable anhydrous solvent under an inert atmosphere.
- A catalytic amount of Lindlar's catalyst is added to the solution.
- The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a controlled supply).
- The reaction mixture is stirred vigorously at room temperature.
- The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting alkyne and the formation of the desired alkene, ensuring the reaction is stopped before over-reduction to heptane occurs.
- Upon completion, the reaction mixture is filtered to remove the catalyst.

- The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation to yield pure (Z)-2-heptene.

Epoxidation of (Z)-2-Heptene

Alkenes can be converted to epoxides through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide.

Reaction: (Z)-2-Heptene + m-CPBA \rightarrow cis-2,3-Epoxyheptane + m-Chlorobenzoic acid

Materials:

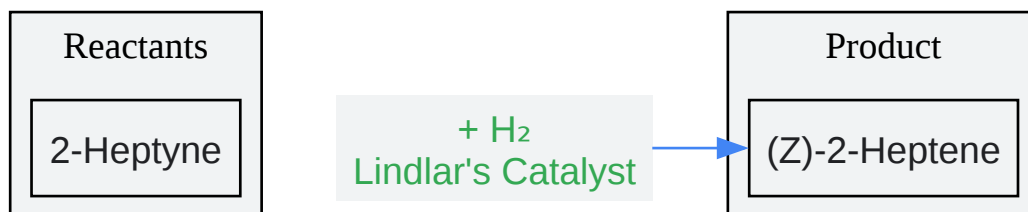
- (Z)-2-Heptene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Aprotic solvent (e.g., dichloromethane, chloroform)
- Sodium bicarbonate solution (for workup)

Procedure:

- (Z)-2-Heptene is dissolved in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.
- The solution is cooled in an ice bath.
- m-CPBA (typically 1.0 to 1.2 equivalents) is added portion-wise to the stirred solution.
- The reaction is allowed to proceed at low temperature and then warm to room temperature, with progress monitored by TLC.
- Once the starting alkene is consumed, the reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.

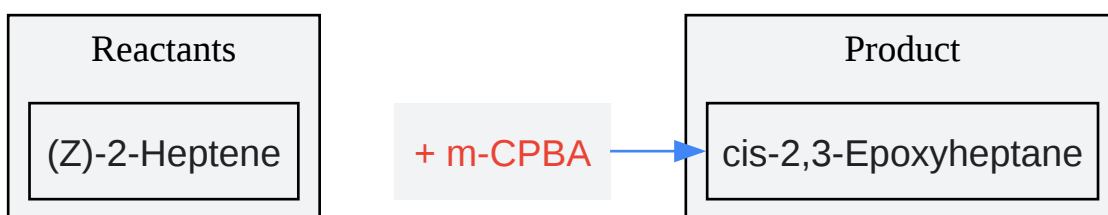
- The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed by rotary evaporation.
- The resulting crude epoxide can be purified by column chromatography if necessary.

Diagrams



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Caption: Synthesis of (Z)-2-Heptene from 2-Heptyne.



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Caption: Epoxidation of (Z)-2-Heptene.

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